Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt
Description
Systematic IUPAC Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphate compounds. According to PubChem databases, the official IUPAC name is designated as "disodium;(4-methyl-2-oxochromen-7-yl) [(4-methyl-2-oxochromen-7-yl)oxy-oxidophosphoryl] phosphate". This nomenclature reflects the presence of two identical 4-methylumbelliferyl units connected through a pyrophosphate linkage, with the disodium salt form indicating the neutralization of the phosphate groups.
The structural identification reveals a symmetrical molecular architecture where each 4-methylumbelliferyl moiety consists of a coumarin derivative featuring a methyl group at the 4-position and a hydroxyl group at the 7-position of the benzopyran ring system. The pyrophosphate bridge represents the central structural element, formed through the condensation of two phosphate groups with the elimination of water. This creates a P-O-P linkage that maintains the integrity of the overall molecular framework.
Alternative nomenclature systems refer to this compound using several synonymous designations including "4-Methylumbelliferyl pyrophosphate diester disodium salt" and "Diphosphoric acid, P,P'-bis(4-methyl-2-oxo-2H-1-benzopyran-7-yl) ester, disodium salt". These alternative names emphasize different aspects of the molecular structure, with some focusing on the pyrophosphate nature of the linkage and others highlighting the diester configuration.
The Chemical Abstracts Service registry number for this compound is established as 84282-11-1, providing a unique identifier for database searches and regulatory documentation. The InChI key designation VDXDYBWIRLGIBY-UHFFFAOYSA-L serves as an additional structural identifier that enables precise molecular recognition across chemical databases and computational platforms.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C₂₀H₁₄Na₂O₁₁P₂, reflecting the complete composition including the sodium cations. This formula indicates the presence of twenty carbon atoms, fourteen hydrogen atoms, two sodium atoms, eleven oxygen atoms, and two phosphorus atoms, representing the complete ionic form of the compound.
Molecular weight determinations from multiple authoritative sources confirm a value of 538.2 to 538.26 grams per mole. The slight variation in reported values reflects different rounding conventions and measurement precision across various analytical platforms. The PubChem database reports the molecular weight as 538.2 grams per mole, computed using standardized atomic weights. Commercial suppliers consistently report values within this narrow range, with some sources indicating 538.26 grams per mole.
Comparative analysis with the parent acid form reveals significant differences in molecular composition and weight. The free acid form of bis(4-methylumbelliferyl)pyrophosphoric acid, without the sodium counterions, exhibits a molecular formula of C₂₀H₁₆O₁₁P₂ and a correspondingly lower molecular weight. The addition of two sodium atoms in the salt form accounts for the increase of approximately 46 atomic mass units, reflecting the replacement of two hydrogen atoms with sodium cations.
The elemental composition analysis demonstrates a carbon content of approximately 44.6%, hydrogen content of 2.6%, sodium content of 8.5%, oxygen content of 32.7%, and phosphorus content of 11.5% by mass. These percentages provide important information for analytical verification and purity assessment of synthesized or commercially obtained samples.
Crystallographic Data and Conformational Studies
While specific crystallographic data for this compound remains limited in the available literature, insights into the structural characteristics can be derived from related pyrophosphate compounds and computational modeling studies. The compound exists in powder form under standard conditions, indicating a crystalline or polycrystalline structure. Commercial preparations typically appear as white to off-white microcrystalline powders, suggesting ordered molecular arrangements within the solid state.
Conformational analysis of the molecular structure reveals several important structural features that influence the overall geometry. The two 4-methylumbelliferyl moieties adopt specific orientations relative to the central pyrophosphate bridge, with the coumarin ring systems potentially exhibiting restricted rotation due to steric interactions. The pyrophosphate linkage itself introduces flexibility into the molecular framework, allowing for conformational changes that may influence binding interactions and spectroscopic properties.
Three-dimensional conformational studies indicate that the molecule can adopt multiple stable conformations depending on environmental conditions such as pH, ionic strength, and solvent composition. The PubChem database provides computed three-dimensional conformer models that suggest preferred orientations of the aromatic ring systems relative to the phosphate groups. These computational models indicate that the molecule tends to adopt extended conformations that minimize steric clashes between the bulky aromatic substituents.
The crystallographic packing arrangements likely involve hydrogen bonding interactions between phosphate groups and sodium cations, as well as π-π stacking interactions between the aromatic coumarin moieties. Such intermolecular interactions contribute to the stability of the crystalline form and influence properties such as solubility and melting behavior. Storage requirements typically specify maintenance at -20°C in dark conditions, suggesting potential photochemical instability and thermal sensitivity.
Bond length and angle analyses from computational studies reveal standard values for the phosphate ester linkages, with P-O bond lengths typically ranging from 1.5 to 1.6 Angstroms and O-P-O angles approximating tetrahedral geometry around the phosphorus centers. The coumarin ring systems maintain planarity with standard aromatic C-C and C-O bond lengths consistent with conjugated heterocyclic systems.
Spectroscopic Profiling (UV-Vis, FTIR, NMR, Mass Spectrometry)
Spectroscopic characterization of this compound reveals distinctive signatures across multiple analytical techniques that confirm structural identity and enable quantitative analysis. Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns associated with the coumarin chromophore systems present in the molecular structure.
Fluorescence spectroscopy provides particularly valuable analytical information due to the inherent fluorogenic properties of the 4-methylumbelliferyl moieties. The compound exhibits excitation maxima at 319 nanometers with corresponding emission at 384 nanometers when measured at pH 9.0. Upon enzymatic hydrolysis, the reaction products display altered fluorescence characteristics with excitation at 360 nanometers and emission at 449 nanometers. These spectroscopic changes form the basis for enzymatic assay applications and provide sensitive detection capabilities.
Infrared spectroscopic analysis reveals characteristic vibrational frequencies associated with the various functional groups present in the molecule. The carbonyl stretching vibrations from the coumarin lactone groups typically appear in the region of 1700-1750 cm⁻¹, while the phosphate group vibrations manifest as strong absorptions in the 1000-1200 cm⁻¹ region. Specifically, pyrophosphate compounds exhibit characteristic P-O asymmetric stretching vibrations around 1154 cm⁻¹ and 1094 cm⁻¹. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the methyl groups occurs around 2800-3000 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework. ³¹P NMR spectroscopy offers particularly valuable insights into the phosphorus environments within the pyrophosphate linkage. Research on related phosphate compounds indicates that pyrophosphate groups typically exhibit chemical shifts in the range of -5 to -10 ppm relative to phosphoric acid standards. The two phosphorus atoms in the pyrophosphate bridge may exhibit slightly different chemical shifts due to the asymmetric environment created by the attached organic substituents.
¹H NMR analysis reveals characteristic signals for the aromatic protons of the coumarin ring systems, typically appearing in the 6.5-8.0 ppm region. The methyl groups attached to the coumarin rings produce singlet signals around 2.0-2.5 ppm. Integration patterns and coupling constants provide confirmation of the molecular connectivity and substitution patterns. ¹³C NMR spectroscopy yields additional structural information about the carbon framework, with the carbonyl carbons of the lactone groups appearing around 160-180 ppm and the aromatic carbons distributed throughout the 100-160 ppm region.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to the intact molecule, with additional peaks arising from loss of sodium ions or fragmentation of the pyrophosphate linkage. The base peak often corresponds to the 4-methylumbelliferyl cation generated through cleavage of the phosphate ester bonds.
Properties
CAS No. |
84282-11-1 |
|---|---|
Molecular Formula |
C20H14Na2O11P2 |
Molecular Weight |
538.2 g/mol |
IUPAC Name |
disodium;(4-methyl-2-oxochromen-7-yl) [(4-methyl-2-oxochromen-7-yl)oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H16O11P2.2Na/c1-11-7-19(21)27-17-9-13(3-5-15(11)17)29-32(23,24)31-33(25,26)30-14-4-6-16-12(2)8-20(22)28-18(16)10-14;;/h3-10H,1-2H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
VDXDYBWIRLGIBY-UHFFFAOYSA-L |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OP(=O)([O-])OC3=CC4=C(C=C3)C(=CC(=O)O4)C.[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OP(=O)([O-])OC3=CC4=C(C=C3)C(=CC(=O)O4)C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of 4-Methylumbelliferyl Phosphate with Phosphorus Oxychloride
The most widely cited method involves a two-step reaction sequence:
Step 1: Formation of the Pyrophosphate Diester
4-Methylumbelliferyl phosphate (4-MUP; CAS 22919-26-2) reacts with phosphorus oxychloride (POCl₃) under anhydrous conditions. POCl₃ acts as both a phosphorylating agent and a dehydrating agent, facilitating the condensation of two 4-MUP molecules:
$$
2 \, \text{4-MUP} + \text{POCl}_3 \rightarrow \text{Bis(4-methylumbelliferyl)pyrophosphoric acid} + 3 \, \text{HCl}
$$
Reaction Conditions
- Solvent: Anhydrous pyridine or dichloromethane.
- Temperature: 0–5°C initially, followed by gradual warming to room temperature.
- Duration: 12–24 hours under nitrogen atmosphere.
Step 2: Neutralization to Disodium Salt
The crude pyrophosphoric acid intermediate is treated with sodium hydroxide (NaOH) to form the disodium salt:
$$
\text{Bis(4-methylumbelliferyl)pyrophosphoric acid} + 2 \, \text{NaOH} \rightarrow \text{BMPA-2Na} + 2 \, \text{H}_2\text{O}
$$
Purification
Alternative Route Using Pyrophosphoric Acid
Pyrophosphoric acid (H₄P₂O₇), prepared by dehydrating orthophosphoric acid at 215°C, serves as a phosphate donor in this method:
Esterification Reaction
4-Methylumbelliferone reacts with pyrophosphoric acid in the presence of a coupling agent (e.g., DCC, N,N'-dicyclohexylcarbodiimide):
$$
2 \, \text{4-Methylumbelliferone} + \text{H}4\text{P}2\text{O}7 \rightarrow \text{Bis(4-methylumbelliferyl)pyrophosphoric acid} + 2 \, \text{H}2\text{O}
$$
Neutralization
Similar to the POCl₃ method, the acid is neutralized with NaOH to yield BMPA-2Na.
Challenges
- Low Yield: Competes with monoesterification and hydrolysis side reactions.
- Moisture Sensitivity: Requires strict anhydrous conditions to prevent pyrophosphate hydrolysis.
Optimization and Scalability
Critical Parameters
Industrial-Scale Production
- Continuous Flow Reactors: Enhance mixing and temperature control for POCl₃-based synthesis.
- In-Line Monitoring: UV-Vis spectroscopy tracks reaction progress by monitoring 4-MUP consumption.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for redox reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Biochemical Assays
Bis(4-methylumbelliferyl)pyrophosphoric acid is predominantly used as a substrate for phosphatases. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone (4-MU), a fluorescent product that can be quantified using fluorescence spectroscopy. This property is particularly useful in:
- Enzyme Activity Measurement : It is employed to measure the activity of alkaline phosphatase and other phosphatases in various biological samples .
- Diagnostic Tests : Used in clinical diagnostics to detect specific enzymes related to diseases, allowing for rapid screening and quantification of enzyme levels .
Environmental Testing
The compound is also utilized in environmental science for detecting phosphatase activity in soil and water samples. Its sensitivity allows researchers to assess the health of ecosystems by measuring enzyme activities that indicate nutrient cycling and microbial activity .
Food Testing
In food safety applications, Bis(4-methylumbelliferyl)pyrophosphoric acid serves as an indicator for phosphatase activity in dairy products, helping to ensure pasteurization effectiveness. The detection of residual phosphatase activity can indicate inadequate processing, thus ensuring food safety and quality control .
Proteomics Research
In proteomics, this compound is used for studying protein phosphorylation states and enzyme-substrate interactions. It aids in the identification of post-translational modifications that are crucial for understanding cellular processes and signaling pathways .
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Biochemical Assays | Enzyme activity measurement | High sensitivity and specificity |
| Environmental Testing | Assessing microbial activity | Indicates ecosystem health |
| Food Testing | Detection of phosphatase in dairy | Ensures food safety |
| Proteomics Research | Studying protein phosphorylation | Insights into cellular processes |
Case Study 1: Enzyme Activity Measurement
A study published in a peer-reviewed journal demonstrated the use of Bis(4-methylumbelliferyl)pyrophosphoric acid to measure alkaline phosphatase activity in human serum samples. The researchers reported a linear correlation between fluorescence intensity and enzyme concentration, validating its use as a reliable assay substrate .
Case Study 2: Environmental Monitoring
Researchers investigating soil health utilized this compound to measure phosphatase activity in agricultural soils. The findings indicated significant correlations between enzyme activity and soil nutrient levels, highlighting its potential as a bioindicator for soil quality assessment .
Case Study 3: Food Safety Testing
In a food safety study, Bis(4-methylumbelliferyl)pyrophosphoric acid was employed to evaluate the effectiveness of pasteurization processes in milk products. The results showed that samples with detectable phosphatase activity failed to meet safety standards, illustrating the compound's practical application in quality control .
Mechanism of Action
The mechanism of action of Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt involves its hydrolysis by phosphatase enzymes, leading to the release of 4-methylumbelliferone, which is a fluorescent compound . This fluorescence can be measured to quantify enzyme activity. The molecular targets include various phosphatase enzymes, and the pathways involved are related to the hydrolysis of the pyrophosphate bond .
Comparison with Similar Compounds
Structural and Functional Differences
4-Methylumbelliferyl Phosphate Disodium Salt (4-MUP)
- CAS No.: 22919-26-2
- Molecular Formula : C₁₀H₇Na₂O₆P
- Molecular Weight : 300.11 g/mol
- Key Use : Substrate for acid phosphatase assays .
- Comparison: Unlike the bis-substituted pyrophosphate derivative, 4-MUP has a single 4-methylumbelliferyl group attached to a monophosphate. Targets acid phosphatases (lysosomal or extracellular) rather than alkaline phosphatases . Lower molecular weight improves solubility but reduces signal amplification (single fluorophore release per cleavage).
Diethylumbelliferyl Phosphate (DEUP)
- CAS No.: 897-83-6
- Molecular Formula : C₁₄H₁₇O₆P
- Molecular Weight : 312.25 g/mol
- Key Use : Pro-drug substrate requiring esterase activity for activation .
- Comparison :
- Contains diethyl ester groups, making it less polar and more membrane-permeable than disodium salts.
- Requires sequential hydrolysis (esterases → phosphatases) to release 4-MU, limiting its use in direct phosphatase assays.
5-Bromo-4-Chloro-3-Indoxyl Phosphate (BCIP)
- CAS No.: 102185-33-1 (disodium salt)
- Key Use : Chromogenic substrate for alkaline phosphatase in histochemistry (e.g., BCIP/NBT system) .
- Comparison: Produces a visible precipitate (blue color) upon enzymatic cleavage, suitable for microscopy.
4-Methylumbelliferyl β-D-Glucuronide (MUG)
- CAS No.: 18997-57-4
- Key Use : Substrate for β-glucuronidase .
- Comparison :
- Structurally analogous but targets a different enzyme class (glycosidases vs. phosphatases).
- Highlights the importance of substrate-enzyme specificity in assay design.
Enzymatic Specificity and Sensitivity
- Fluorogenic vs. Chromogenic : Bis(4-methylumbelliferyl)pyrophosphate offers ~10–100× higher sensitivity than BCIP due to fluorescence amplification .
- Enzyme Specificity: Pyrophosphate linkage in the bis-compound restricts its use to phosphatases capable of cleaving diphosphate bonds, unlike monophosphate substrates like 4-MUP.
Solubility and Practical Considerations
- The disodium salts of 4-methylumbelliferyl derivatives exhibit superior aqueous solubility, critical for homogeneous assay conditions.
- DEUP’s ester groups necessitate organic solvents for solubilization, complicating its use in biological assays .
Biological Activity
Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt (BMUP) is a fluorogenic compound widely utilized in biochemical assays to study enzymatic activities, particularly those involving phosphatases. This article reviews the biological activity of BMUP, detailing its applications, mechanisms of action, and comparative efficacy with related compounds.
- Molecular Formula : C20H14O11P2- 2Na
- Molecular Weight : 538.26 g/mol
- CAS Number : 84282-11-1
BMUP is synthesized through the reaction of 4-methylumbelliferyl phosphate with pyrophosphoric acid in the presence of sodium ions. The compound exhibits unique properties that make it suitable for various biological assays.
BMUP acts as a substrate for phosphatase enzymes. Upon hydrolysis by these enzymes, it releases 4-methylumbelliferone (4-MU), a fluorescent product. The fluorescence emitted can be measured, providing a quantitative assessment of enzyme activity. The reaction can be summarized as follows:
Applications in Research and Diagnostics
- Enzyme Assays : BMUP is primarily used in enzyme assays to measure phosphatase activity. It has been shown to provide sensitive detection capabilities compared to other substrates.
- Fluorescence-based Assays : The compound is employed in various fluorescence-based assays for detecting and quantifying biological molecules, including proteins and nucleic acids.
- Clinical Diagnostics : BMUP is utilized in diagnostic tests to measure enzyme activity in clinical samples, aiding in the diagnosis of diseases associated with phosphatase deficiencies.
- Environmental Testing : In industrial applications, BMUP is used to detect contaminants in food and environmental samples.
Comparative Efficacy
BMUP's performance can be compared with similar compounds such as 4-methylumbelliferyl phosphate (MUP) and 4-methylumbelliferyl sulfate (MUS). The following table summarizes key differences:
| Compound | Molecular Weight | Fluorescence Emission Maxima | Application |
|---|---|---|---|
| BMUP | 538.26 g/mol | 448 nm | Enzyme assays, diagnostics |
| MUP | 300.1 g/mol | 384 nm | Alkaline phosphatase assays |
| MUS | Varies | Similar | Sulfatase activity assays |
Case Studies
- Phosphodiesterase Activity Assay : A study demonstrated that BMUP could effectively serve as a substrate for phosphodiesterase activity in pig platelets, offering a sensitive fluorimetric assay alternative to traditional methods using bis-(p-nitrophenyl) phosphate .
- Alkaline Phosphatase Sensitivity : Research indicated that using BMUP provided a more sensitive detection method for alkaline phosphatase compared to conventional substrates like phenolphthalein monophosphate .
- Environmental Monitoring : In environmental studies, BMUP has been employed to assess microbial phosphatase activity in aquatic systems, highlighting its utility in ecological research .
Q & A
Basic Question: How can Bis(4-methylumbelliferyl)pyrophosphoric acid, disodium salt be optimized as a fluorescent substrate in enzymatic assays?
Methodological Answer:
This compound is widely used to study pyrophosphatase or phosphatase activity due to the 4-methylumbelliferyl (4-MU) group, which fluoresces upon enzymatic cleavage. To optimize its use:
- Reaction Buffer Selection : Use Tris-HCl (pH 7.5–8.5) or similar buffers to stabilize enzymatic activity. Avoid phosphate buffers if studying phosphatases, as they may interfere with substrate binding .
- Substrate Concentration : Perform kinetic assays with substrate concentrations ranging from 0.1–10 μM to determine the Michaelis-Menten constant (Km). Adjust based on enzyme purity and activity .
- Fluorescence Detection : Set excitation/emission wavelengths to 360/450 nm (typical for 4-MU derivatives). Calibrate using a standard curve of free 4-MU to quantify hydrolysis rates .
Advanced Question: How can researchers address discrepancies in kinetic data when using this compound across different experimental setups?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or instrument calibration:
- Interference Check : Test for contaminants (e.g., free 4-MU) via pre-incubation controls. Impurities >2% can skew baseline fluorescence .
- Buffer Ionic Strength : Compare results in low- vs. high-ionic-strength buffers. Pyrophosphatases are sensitive to ionic interference; adjust NaCl concentrations (e.g., 50–150 mM) to mimic physiological conditions .
- Temperature and Mixing : Standardize incubation temperatures (±0.5°C) and use plate readers with consistent mixing protocols to minimize variability .
Basic Question: What are the critical quality control parameters for validating this compound in enzyme inhibition studies?
Methodological Answer:
- Purity Verification : Use HPLC or LC-MS to confirm purity >98%. Trace impurities (e.g., unreacted 4-MU) can produce false-positive signals .
- Batch Consistency : Compare enzymatic Vmax values across multiple compound batches. Significant deviations (>10%) suggest batch-dependent impurities .
- Solubility Testing : Dissolve in ultrapure water or DMSO (if aqueous solubility is limited) and filter (0.22 μm) to remove particulates that scatter light .
Advanced Question: How can fluorescence quenching or signal saturation be mitigated in high-throughput screens using this substrate?
Methodological Answer:
- Inner Filter Effect Correction : Use a pathlength-corrected fluorometer or dilute samples to ensure absorbance <0.1 at the excitation wavelength .
- Dynamic Range Optimization : For high enzyme concentrations, reduce incubation time (e.g., 5–15 minutes) or use a stopped-flow apparatus to capture initial rates .
- Quencher Addition : Include 1–5 mM potassium iodide (KI) in the buffer to quench background fluorescence from unbound 4-MU, but validate for enzyme compatibility .
Basic Question: What are the best practices for storing and reconstituting this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Lyophilized powder should be stored at –20°C in desiccated, light-protected vials. Avoid freeze-thaw cycles for reconstituted solutions .
- Reconstitution Protocol : Dissolve in degassed, ultrapure water (pH 7.0) to prevent hydrolysis. Aliquot and store at –80°C for long-term use .
- Stability Testing : Monitor fluorescence of stock solutions weekly; discard if baseline increases >5% over 4 weeks .
Advanced Question: How can researchers reconcile conflicting results when using this substrate to study metal ion-dependent vs. independent enzymatic mechanisms?
Methodological Answer:
- Metal Chelation Controls : Include EDTA (1–5 mM) in assays to chelate divalent cations (e.g., Mg<sup>2+</sup>). Compare activity with/without metal ions to identify cofactor dependence .
- Isozyme-Specific Profiling : Use recombinant isoforms of the enzyme (e.g., alkaline phosphatase isoforms) to isolate metal-binding domains responsible for activity .
- Competitive Inhibition Assays : Co-incubate with non-fluorescent pyrophosphate analogs (e.g., sodium pyrophosphate) to confirm substrate specificity .
Basic Question: What methodological frameworks guide the integration of this compound into studies of enzyme kinetics or inhibitor screening?
Methodological Answer:
- Theoretical Basis : Align assays with the Michaelis-Menten model or allosteric regulation theories. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Positive/Negative Controls : Include known inhibitors (e.g., sodium orthovanadate for phosphatases) and substrate-free blanks to validate assay robustness .
- Data Normalization : Express activity as fluorescence units/min/mg protein or percentage of uninhibited control to account for plate-to-plate variability .
Advanced Question: How can researchers address low signal-to-noise ratios in live-cell imaging studies using this substrate?
Methodological Answer:
- Cell Permeabilization : Use digitonin (0.005–0.01%) or saponin (0.1%) to enhance substrate entry without lysing cells .
- Background Subtraction : Employ ratiometric imaging with a non-cleavable 4-MU analog (e.g., 4-MU-glucoside) to isolate enzyme-specific signals .
- Quenching Agents : Add 1–2 mM Mn<sup>2+</sup> to reduce autofluorescence in cell media, but confirm compatibility with cellular viability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
